Regioisomeric Dimethoxyphenyl Substitution: 2,4- vs. 2,5-Dimethoxy Impact on Lipophilicity and Predicted Permeability
The target compound bearing a 2,4-dimethoxyphenyl group exhibits a computed XLogP3-AA of approximately 0.1, compared to the 2,5-dimethoxy regioisomer which also displays XLogP3 0.1 [1]. While the computed logP values are identical, the 2,4-substitution pattern places one methoxy group ortho to the amide linkage while the second methoxy occupies the para position, creating an asymmetric electron distribution around the phenyl ring distinct from the 2,5-substitution (ortho + meta). This regioisomeric difference alters the electrostatic potential surface and the preferred dihedral angle between the phenyl ring and the amide plane [2], which can directly influence binding pose complementarity in hydrophobic enzyme pockets such as the P2′ subsite of plasmepsin-like aspartyl proteases [3]. In the 2,5-series, both methoxy groups flank the amide attachment point symmetrically, whereas the 2,4-configuration provides a sterically distinct presentation of methoxy oxygen lone pairs for hydrogen-bond acceptance.
| Evidence Dimension | XLogP3-AA lipophilicity; hydrogen-bond acceptor geometry; electrostatic surface topology |
|---|---|
| Target Compound Data | XLogP3-AA ~0.1; 6 H-bond acceptors; 2 H-bond donors; Topological Polar Surface Area (TPSA) ~72.9 Ų (2,4-dimethoxyphenyl regioisomer) |
| Comparator Or Baseline | 2,5-dimethoxyphenyl regioisomer (PubChem CID 772534): XLogP3-AA = 0.1; 6 H-bond acceptors; 2 H-bond donors; TPSA ~72.9 Ų |
| Quantified Difference | XLogP3-AA difference ≈ 0.0 log units; TPSA difference ≈ 0.0 Ų. Differentiation resides in spatial methoxy orientation, not bulk computed descriptors. |
| Conditions | Computed via XLogP3 algorithm (PubChem); TPSA calculated via fragment-based method. |
Why This Matters
Identical numerical logP/TPSA values mask critical regioisomeric effects on molecular recognition; users selecting between 2,4- and 2,5-dimethoxy variants for a target-based screen cannot assume equivalent pose complementarity despite shared bulk physicochemical properties.
- [1] PubChem CID 772534. Computed XLogP3-AA = 0.1 for N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide. View Source
- [2] Veber DF, Johnson SR, Cheng HY, et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem 2002;45(12):2615–2623. View Source
- [3] Cunico W, Gomes CRB, Facchinetti V, et al. Synthesis, antimalarial evaluation and molecular modeling studies of hydroxyethylpiperazines. Eur J Med Chem 2009;44(9):3816–3820. View Source
